molecular formula C11H11N5O5S B12933886 N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide CAS No. 40041-58-5

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide

Katalognummer: B12933886
CAS-Nummer: 40041-58-5
Molekulargewicht: 325.30 g/mol
InChI-Schlüssel: WSIYAKMUILXNRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is a chemical compound with a complex structure that includes both pyrimidine and benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 6-amino-2-methoxypyrimidine, which is then reacted with 4-nitrobenzenesulfonyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Amino-2-methoxypyrimidin-4-ol
  • 2-Methoxy-6-amino-4-pyrimidone
  • 6-Amino-2-methoxy-4-(p-nitrobenzolsulfonamido)pyrimidin

Uniqueness

N-(6-Amino-2-methoxypyrimidin-4-YL)-4-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

40041-58-5

Molekularformel

C11H11N5O5S

Molekulargewicht

325.30 g/mol

IUPAC-Name

N-(6-amino-2-methoxypyrimidin-4-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H11N5O5S/c1-21-11-13-9(12)6-10(14-11)15-22(19,20)8-4-2-7(3-5-8)16(17)18/h2-6H,1H3,(H3,12,13,14,15)

InChI-Schlüssel

WSIYAKMUILXNRD-UHFFFAOYSA-N

Kanonische SMILES

COC1=NC(=CC(=N1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.